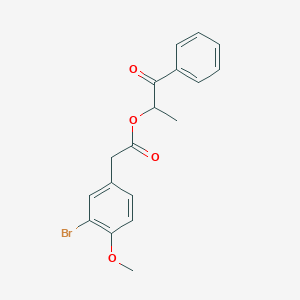![molecular formula C22H30N2O2S B288790 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B288790.png)
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as TBS-DMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell proliferation and inflammation. 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to inhibit the activity of the protein kinase CK2, which plays a crucial role in the regulation of cell growth and survival. Additionally, 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been found to inhibit the activity of the pro-inflammatory enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to a decrease in tumor growth. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), resulting in a reduction in inflammation and pain. 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine is its high potency and selectivity towards cancer cells and inflammatory processes. This makes it a promising candidate for the development of targeted therapies with minimal side effects. However, the limitations of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine include its low solubility in water and its relatively short half-life in vivo. These factors may limit its effectiveness as a therapeutic agent and require further optimization.
Direcciones Futuras
Future research on 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine should focus on optimizing its pharmacokinetic properties, such as solubility and half-life, to improve its effectiveness as a therapeutic agent. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets. 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine may also have potential applications in other fields of medicine, such as neurodegenerative diseases and infectious diseases, which require further investigation.
Métodos De Síntesis
The synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, resulting in the formation of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. The yield of the reaction is typically high, making it a cost-effective method for the synthesis of 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit potent antitumor activity against a range of cancer cell lines, including breast, colon, and lung cancer. Additionally, 1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propiedades
Nombre del producto |
1-[(4-Tert-butylphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine |
|---|---|
Fórmula molecular |
C22H30N2O2S |
Peso molecular |
386.6 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C22H30N2O2S/c1-17-14-18(2)16-20(15-17)23-10-12-24(13-11-23)27(25,26)21-8-6-19(7-9-21)22(3,4)5/h6-9,14-16H,10-13H2,1-5H3 |
Clave InChI |
ORLKTXLRAKEAEY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)





![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)

